molecular formula C11H23NO3 B15314487 2-[Boc-(isobutyl)amino]ethanol

2-[Boc-(isobutyl)amino]ethanol

Cat. No.: B15314487
M. Wt: 217.31 g/mol
InChI Key: YYWWTKHHVQMGTC-UHFFFAOYSA-N
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Description

2-[Boc-(isobutyl)amino]ethanol is a chemical compound with the molecular formula C11H23NO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Boc-(isobutyl)amino]ethanol typically involves the protection of the amino group with a Boc group. One common method is to react isobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected isobutylamine is then reacted with ethylene oxide to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[Boc-(isobutyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.

Scientific Research Applications

2-[Boc-(isobutyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the preparation of biologically active molecules for research purposes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Boc-(isobutyl)amino]ethanol involves the reactivity of the Boc-protected amino group and the hydroxyl group The Boc group provides protection during synthetic transformations, preventing unwanted reactions at the amino site

Comparison with Similar Compounds

Similar Compounds

    2-[Boc-(amino)ethanol]: Similar structure but with a different alkyl group.

    N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected amino alcohol.

    tert-Butyl N-(2-hydroxyethyl)carbamate: Similar protecting group and functional groups.

Uniqueness

2-[Boc-(isobutyl)amino]ethanol is unique due to the presence of the isobutyl group, which can influence the compound’s reactivity and steric properties. This makes it particularly useful in specific synthetic applications where the isobutyl group provides desired characteristics.

Properties

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-(2-methylpropyl)carbamate

InChI

InChI=1S/C11H23NO3/c1-9(2)8-12(6-7-13)10(14)15-11(3,4)5/h9,13H,6-8H2,1-5H3

InChI Key

YYWWTKHHVQMGTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CCO)C(=O)OC(C)(C)C

Origin of Product

United States

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